molecular formula C7H11N B13538066 1-(2-Isocyanoethyl)-1-methylcyclopropane

1-(2-Isocyanoethyl)-1-methylcyclopropane

Cat. No.: B13538066
M. Wt: 109.17 g/mol
InChI Key: MRURJHTZJCYJMX-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)-1-methylcyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isocyanoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the dehydration of formamides to produce isocyanides. For instance, the dehydration of N-phenethylformamide can yield (2-isocyanoethyl)benzene under micellar conditions at room temperature . Another method involves the use of elemental sulfur and amines to convert isocyanides to isothiocyanates under moderate heating .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of benign solvents and sustainable catalytic reactions is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to amines.

    Substitution: The isocyanide group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, amines, and various catalysts such as yttrium(III) for ring-opening reactions . Conditions typically involve moderate heating and the use of benign solvents to ensure high efficiency and yield .

Major Products Formed

Major products formed from these reactions include polycyclic spiroindolines and other nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science .

Mechanism of Action

The mechanism of action of 1-(2-Isocyanoethyl)-1-methylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Isocyanoethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other isocyanides and isocyanates. This uniqueness makes it valuable in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

1-(2-isocyanoethyl)-1-methylcyclopropane

InChI

InChI=1S/C7H11N/c1-7(3-4-7)5-6-8-2/h3-6H2,1H3

InChI Key

MRURJHTZJCYJMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC[N+]#[C-]

Origin of Product

United States

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